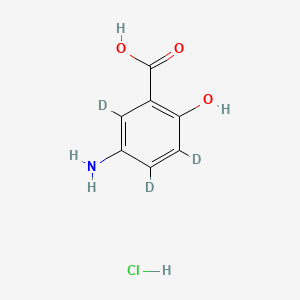

Mesalazine-d3 Hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Mesalazine-d3 Hydrochloride, also known as 5-aminosalicylic acid-d3 hydrochloride, is a deuterated form of mesalazine. It is primarily used in the treatment of inflammatory bowel diseases such as ulcerative colitis and Crohn’s disease. The deuterium atoms in this compound replace the hydrogen atoms, which can provide insights into the pharmacokinetics and metabolic pathways of the drug.

作用机制

Target of Action

Mesalazine, also known as 5-aminosalicylic acid (5-ASA), is an anti-inflammatory agent . It is believed to target and inhibit the synthesis of prostaglandins and interfere with leukotriene synthesis . These targets play a crucial role in the inflammatory process, and their inhibition results in a reduction of inflammation, particularly in the colon .

Mode of Action

It is believed to possess a topical anti-inflammatory effect on colonic epithelial cells . It is thought to inhibit the production of arachidonic acid metabolites, both through the cyclooxygenase pathways, i.e., prostanoids, and through the lipoxygenase pathways . It also acts as a potent scavenger of free radicals .

Biochemical Pathways

Mesalazine modulates multiple biological pathways. It is known to inhibit the cyclooxygenase and lipoxygenase pathways, thereby reducing the production of prostanoids and leukotrienes . These are key mediators of inflammation. Additionally, during treatment with mesalazine in the context of colon cancer, phosphorylated β-catenin accumulates and nuclear translocation of β-catenin is inhibited to suppress Wnt signalling .

Pharmacokinetics

Mesalazine exhibits the bowel-specific action and is metabolized in the gut . The drug is poorly absorbed from the gastrointestinal tract . After administration, the maximum plasma concentration (Cmax), area under the plasma drug concentration-time curve from time 0 to the last measurable plasma concentration time point (AUC0-t), and elimination half-life (t1/2) of mesalazine were observed to be 1007.64 (369.00) ng/mL, 9608.59 (3533.08) h·ng/mL, and 3.33 (1.99) h, respectively . The estimated accumulation factor of mesalazine was 1.09 . The cumulative urinary excretion rate of parent and major metabolite of mesalazine was 27.77% .

Result of Action

The primary result of Mesalazine’s action is the reduction of inflammation, particularly in the colon . This makes it effective in treating and maintaining remission for ulcerative colitis . It has also been shown to have antioxidant, anti-inflammatory, antibacterial, antifungal, anticancer, anti-amyloid, gastric protection (gastroprotective), and antidiverticulosis properties .

Action Environment

The action of Mesalazine is mainly topical rather than systemic . It works locally in the large intestine to reduce inflammation . The drug’s efficacy and stability have historically faced issues due to its lack of stability as a pharmaceutical agent . Research initiatives have developed stable mesalazine formulations, like the eudragit-s coating of asacol brand mesalazine and the pentasa brand’s encapsulation of mesalazine within microgranules . These advancements have improved the drug’s action, efficacy, and stability in the environment of the gastrointestinal tract .

生化分析

Biochemical Properties

Mesalazine-d3 Hydrochloride plays a significant role in biochemical reactions. It inhibits the synthesis of prostaglandins that cause inflammation and the formation of inflammatory mediators leukotriene . The compound interacts with enzymes and proteins, significantly suppressing inflammation in the intestinal mucosa .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by reducing the release of Prostaglandin E2 (PGE2) in human colonic mucosa . This impact extends to cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its effects on gene expression. It exerts its effects at the molecular level by inhibiting the synthesis of prostaglandins in a dose-dependent manner .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Mesalazine-d3 Hydrochloride involves the introduction of deuterium atoms into the mesalazine molecule. This can be achieved through various methods, including:

Deuterium Exchange Reactions: This involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) under specific conditions.

Direct Synthesis: This method involves the use of deuterated reagents in the synthesis of mesalazine, ensuring that the deuterium atoms are incorporated into the final product.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

Catalytic Hydrogenation: Using deuterium gas in the presence of a catalyst to replace hydrogen atoms with deuterium.

Purification: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

化学反应分析

Types of Reactions: Mesalazine-d3 Hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones and other oxidation products.

Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.

Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products:

Oxidation Products: Quinones, hydroxy derivatives.

Reduction Products: Amines, hydroxy derivatives.

Substitution Products: Halogenated derivatives, alkylated derivatives.

科学研究应用

Mesalazine-d3 Hydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a tracer in studies involving the metabolic pathways and pharmacokinetics of mesalazine.

Biology: Employed in research to understand the biological effects and interactions of mesalazine at the molecular level.

Medicine: Used in clinical studies to evaluate the efficacy and safety of mesalazine in treating inflammatory bowel diseases.

Industry: Utilized in the development of new formulations and delivery systems for mesalazine.

相似化合物的比较

Mesalazine-d3 Hydrochloride is unique due to the presence of deuterium atoms, which provide advantages in pharmacokinetic studies. Similar compounds include:

Mesalazine (5-aminosalicylic acid): The non-deuterated form used in the treatment of inflammatory bowel diseases.

Sulfasalazine: A prodrug that is metabolized to mesalazine in the colon.

Olsalazine: A dimer of mesalazine that is also used to treat inflammatory bowel diseases.

生物活性

Mesalazine-d3 Hydrochloride is a deuterated form of mesalazine, an aminosalicylate compound primarily used in the treatment of inflammatory bowel diseases (IBD), particularly ulcerative colitis. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Overview of this compound

Mesalazine (5-aminosalicylic acid or 5-ASA) is known for its anti-inflammatory properties. The addition of deuterium in Mesalazine-d3 is intended to enhance its pharmacokinetic profile and stability. The compound retains the core structure and biological activity of mesalazine while potentially offering improved therapeutic effects due to its altered metabolic pathways.

The exact mechanism of action of mesalazine is not fully elucidated, but several pathways have been identified:

- Inhibition of Prostaglandin and Leukotriene Synthesis : Mesalazine inhibits the cyclooxygenase (COX) and lipoxygenase pathways, leading to decreased production of pro-inflammatory mediators such as prostaglandins and leukotrienes .

- Scavenging Free Radicals : The compound acts as a potent antioxidant, neutralizing free radicals that contribute to oxidative stress in inflamed tissues .

- Modulation of Cytokine Production : Mesalazine downregulates the expression of pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) and inducible nitric oxide synthase (iNOS), which are elevated in IBD .

- PPAR-γ Agonism : It has been suggested that mesalazine activates peroxisome proliferator-activated receptor gamma (PPAR-γ), which may play a role in its anti-inflammatory effects .

Pharmacological Effects

This compound exhibits several pharmacological activities:

- Anti-inflammatory : Reduces inflammation in the colonic mucosa, aiding in the management of ulcerative colitis.

- Antioxidant : Protects against oxidative damage by scavenging reactive oxygen species.

- Antibacterial and Antifungal : Exhibits activity against certain pathogens that may exacerbate gastrointestinal inflammation .

- Gastroprotective : Provides a protective effect on the gastric mucosa, potentially reducing ulcer formation .

Case Studies and Experimental Data

-

Animal Studies : Research involving BALB/c mice induced with colitis demonstrated that mesalazine significantly reduced disease activity indices compared to control groups. The combination treatment with probiotics showed enhanced efficacy, indicating potential synergistic effects .

Group Treatment Description Disease Activity Index Control Group PBS Highest L. casei 10^9 CFU daily Moderate Mesalazine 30 mg/kg daily Low L. casei + Mesalazine Combined treatment Lowest - Cytokine Expression Analysis : In treated groups, significant reductions in inflammatory cytokines were observed, with the lowest levels recorded in groups receiving mesalazine alone or in combination with probiotics .

- Clinical Implications : Studies indicate that mesalazine can improve symptoms of ulcerative colitis when administered alone or as part of combination therapy. It has been shown to decrease rectal bleeding and diarrhea significantly compared to untreated controls .

属性

IUPAC Name |

3-amino-2,4,5-trideuterio-6-hydroxybenzoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3.ClH/c8-4-1-2-6(9)5(3-4)7(10)11;/h1-3,9H,8H2,(H,10,11);1H/i1D,2D,3D; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKRSNTURHSOKTM-KADUPEOVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)C(=O)O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1N)[2H])C(=O)O)O)[2H].Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。